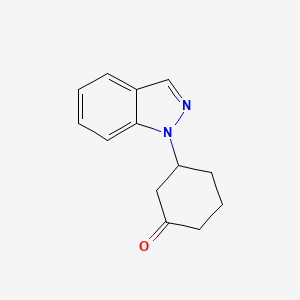![molecular formula C21H17FN4O2 B2956824 N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898412-66-3](/img/structure/B2956824.png)
N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted with various groups including a 3-fluorophenyl group, a p-tolyl group, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions like ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, FT-IR, 1H NMR, 13C NMR spectroscopy, and MS are often used to confirm the structure of similar compounds .Applications De Recherche Scientifique
Kinase Inhibition for Cancer Therapy
Several compounds structurally related to "N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown promise in preclinical cancer models, indicating their potential utility in cancer therapy. For example, the discovery of specific kinase inhibitors has been detailed, highlighting their efficacy in inhibiting tumor growth in vivo, particularly in Met-dependent human gastric carcinoma models. These findings suggest that similar compounds could be developed as therapeutic agents against cancers driven by Met kinase dysregulation (Schroeder et al., 2009).
Synthesis and Characterization of Fluorinated Derivatives
Research on the synthesis of fluorinated derivatives of pyrazolo[3,4-d]pyrimidines demonstrates the versatility of these compounds in generating a wide range of biologically active molecules. Fluorine atoms are often incorporated into drug molecules to improve their pharmacokinetic properties, such as metabolic stability and membrane permeability. The synthesis of fluorocontaining derivatives has expanded the chemical space of pyrazolo[3,4-d]pyrimidines, leading to the identification of compounds with potential antimicrobial and anticancer activities (Eleev et al., 2015).
Cytotoxicity and Antimicrobial Activity
Compounds within the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine families have been synthesized and evaluated for their cytotoxic and antimicrobial activities. These studies have led to the identification of compounds that exhibit promising activity against various cancer cell lines and microbial pathogens. The exploration of new derivatives has contributed to understanding the structure-activity relationships necessary for the design of more potent and selective therapeutic agents (Hassan et al., 2014).
Physicochemical and Pharmacokinetic Profiling
The development of new pharmaceuticals also involves the characterization of their physicochemical and pharmacokinetic profiles. Studies on compounds like "N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" often include analyses of their solubility, stability, and ability to cross biological membranes. These properties are crucial for ensuring that a drug is effectively absorbed, distributed, metabolized, and excreted from the body. Investigations into the crystal structure and theoretical computational studies provide insights into the molecular basis of their activity and interactions with biological targets (Qin et al., 2019).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-12-6-8-16(9-7-12)26-20-18(13(2)25-26)19(27)17(11-23-20)21(28)24-15-5-3-4-14(22)10-15/h3-11H,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXMMINJORJWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

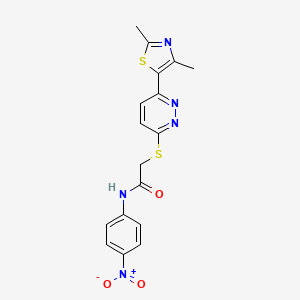
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)
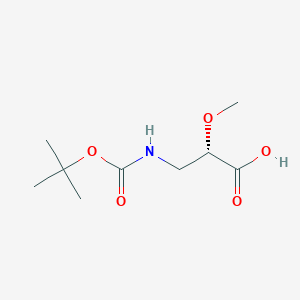
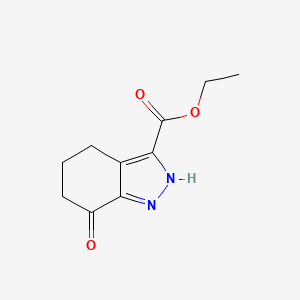
![(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2956754.png)
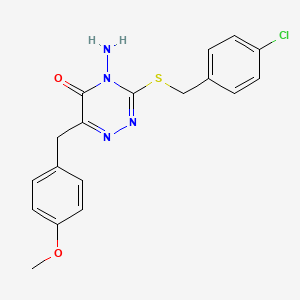
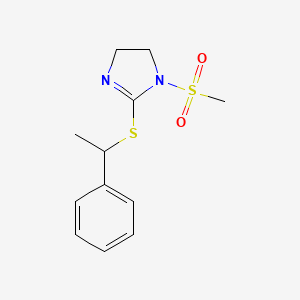
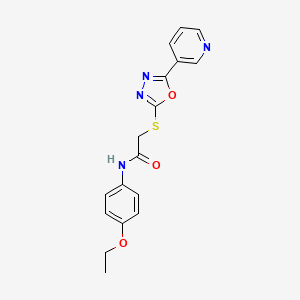
![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)
![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)
